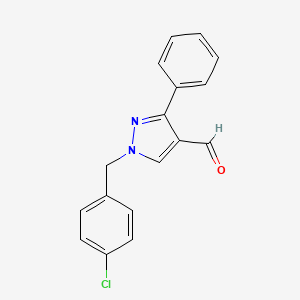

![molecular formula C16H14Cl2O3 B2828525 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 428492-85-7](/img/structure/B2828525.png)

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a chemical compound with the empirical formula C16H14Cl2O3 . It is a solid substance and is usually used for research purposes .

Molecular Structure Analysis

The molecular weight of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is 325.19 . The SMILES string representation is ClC1=CC(C([H])=O)=CC(OCC)=C1OCC2=CC=CC=C2Cl . This provides a textual representation of the compound’s structure.Scientific Research Applications

Reaction Mechanisms and Catalysis

Reaction of 2-Hydroxybenzaldehydes with Alkynes, Alkenes, or Allenes : Research on 2-Hydroxybenzaldehydes, which share a structural resemblance to the specified compound, shows efficient reactions with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This reaction leads to 2-alkenoylphenols with good yields, demonstrating the compound's role in synthesizing intermediates useful in organic synthesis and pharmaceutical applications Kokubo et al., 1999.

Cu(OAc)2-Catalyzed Oxyfunctionalization : A study on the oxyfunctionalization of benzylic C(sp3)–H, directed by a para-hydroxyl group, using ambient air as the oxidant, outlines a methodology for transforming benzyl alcohols and ethers into aromatic carbonyl compounds. This process highlights an environmentally benign approach for the functionalization of benzyl groups, which could be related to the applications of the specified chemical Jiang et al., 2014.

Photocatalytic Oxidations

Selective Photocatalytic Oxidation : The photocatalytic oxidation of benzyl alcohol and its derivatives to aldehydes using titanium dioxide under visible light irradiation demonstrates the potential of using similar compounds for selective oxidation processes. Such research provides insights into the development of green chemistry processes and the synthesis of valuable chemical intermediates Higashimoto et al., 2009.

Catalysis and Material Science

Encapsulation of Molybdenum(VI) Complex : The encapsulation of a molybdenum(VI) complex with a ligand in zeolite Y, serving as a catalyst for the oxidation of alcohols and hydrocarbons, showcases the application of complex compounds in heterogeneous catalysis. This study reveals the benefits of encapsulation, such as improved stability, recycling ability, and catalytic activity Ghorbanloo & Alamooti, 2017.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZZRBSPLHOYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

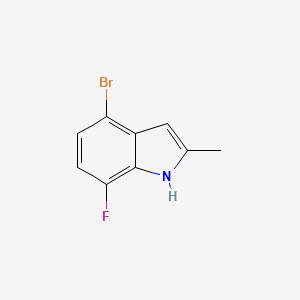

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2828442.png)

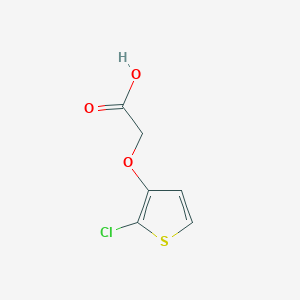

![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)

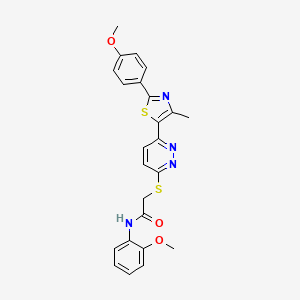

![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)